Enhanced EGFR Tyrosine Kinase Inhibitory Activity in Cyanobenzofuran Derivatives
While direct data for the parent 5-cyanobenzofuran-2-carboxylic acid is limited, evidence from a series of closely related cyanobenzofuran derivatives demonstrates that the 5-cyano substitution is critical for achieving potent EGFR tyrosine kinase (TK) inhibition. In a study of novel cyanobenzofurans, several compounds (e.g., compounds 2, 3, 10, 11) displayed significant EGFR TK inhibitory activity with IC50 values ranging from 0.81 to 1.12 µM, which is comparable to the reference drug gefitinib (IC50 = 0.90 µM) [1]. This contrasts with other benzofuran-2-carboxylic acid derivatives lacking the cyano group, which primarily show activity in different pathways like NF-κB inhibition or against other kinase families like Pim-1 [2].
| Evidence Dimension | EGFR Tyrosine Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | For cyanobenzofuran derivatives (class): IC50 = 0.81 - 1.12 µM |
| Comparator Or Baseline | Gefitinib (positive control): IC50 = 0.90 µM |
| Quantified Difference | Potency comparable to gefitinib |
| Conditions | In vitro EGFR-TK inhibition assay |
Why This Matters
This indicates that 5-cyanobenzofuran-2-carboxylic acid is a preferred starting point for developing potent EGFR inhibitors, a validated target in oncology, differentiating it from other benzofuran carboxylates used for different targets.
- [1] Fares S, et al. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. OMICS International, 2021. PMC8266232. View Source
- [2] J.H. Kwak, et al. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 2010. View Source
